molecular formula C5H6O2 B1335408 2H-Pyran-3(6H)-one CAS No. 98166-23-5

2H-Pyran-3(6H)-one

Cat. No. B1335408
CAS RN: 98166-23-5
M. Wt: 98.1 g/mol
InChI Key: YYRYKNXDWXDXSN-UHFFFAOYSA-N
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Description

2H-Pyran-3(6H)-one is a chemical compound that is part of the 2H-pyran-2-one family, which are known for their presence in nature and their use as building blocks in the synthesis of diverse heterocycles . These compounds have been recognized for their versatility as intermediates in organic synthesis, particularly since the 1960s . They exhibit a range of biological activities and photophysical properties, making them valuable in various fields of research .

Synthesis Analysis

The synthesis of 2H-pyran-3(6H)-one derivatives can be achieved through various methods. One approach involves the Vilsmeier-Haack reactions of enaminones, which lead to the formation of highly substituted pyridin-2(1H)-ones . Another method utilizes oxidative gold catalysis to synthesize polycyclic 2H-pyran-3(6H)-ones through a cascade cyclization process . Additionally, environmentally benign procedures have been developed for synthesizing pyrano[4,3-b]pyran derivatives using water as a reaction medium and employing reusable catalysts . A general one-pot synthesis method has also been described for creating 2H-pyran-2-ones and their fused analogs from 1,3-dicarbonyl compounds and N-acylglycines .

Molecular Structure Analysis

The molecular structure of 2H-pyran-3(6H)-one derivatives can vary significantly depending on the synthetic route and the substituents involved. For instance, the synthesis of 3H-1,8,9-trimethylthieno[3',2':6,7]naphtho[2,1-b]pyran-3-one involves a Newman-Kwart rearrangement, which is a key step in obtaining the desired photobiological agent . The structural diversity of these compounds is further expanded by the ability of 2H-pyran-2-ones to act as Michael acceptors, allowing for the introduction of various nucleophiles to generate new chemical entities .

Chemical Reactions Analysis

2H-Pyran-2-ones, including 2H-pyran-3(6H)-one, are known for their reactivity in various chemical reactions. They can participate in Diels-Alder cycloadditions, acting as either dienophiles or enophiles, and can undergo reactions with nucleophiles, leading to ring opening and the formation of different products . The photochemistry of these compounds has also been extensively studied, revealing their ability to undergo ring contraction, ring opening, or dimerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-pyran-3(6H)-one derivatives are influenced by their molecular structure and the substituents present. These properties are crucial for their application in the synthesis of various heterocycles and for their biological activity. For example, the synthesis of 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses demonstrates the potential of these compounds as precursors for the synthesis of disaccharides . The multifaceted nature of 2H-pyran-2-ones as building blocks is highlighted by their ability to generate a vast molecular diversity when reacted with different nucleophiles .

Scientific Research Applications

1. Synthesis of Polycyclic Structures

2H-Pyran-3(6H)-one plays a significant role in the synthesis of complex polycyclic structures. Zheng and Zhang (2015) demonstrated the use of 2H-Pyran-3(6H)-one in oxidative gold catalysis, leading to the formation of bicyclic and polycyclic 2H-pyran-3(6H)-ones. This process involves cascade cyclization and C–H insertions, showcasing its utility in constructing functionalized polycyclic systems from simple starting materials (Zheng & Zhang, 2015).

2. Reactivity in Organic Synthesis

The compound's reactivity has been extensively studied, particularly in Diels-Alder cycloaddition reactions, where it can act as both dienophile and enophile. Kvita and Fischer (1992) highlighted its versatility in organic synthesis, including the ability to undergo various cycloadditions and reactions with nucleophiles, making it a valuable intermediate for diverse organic compounds (Kvita & Fischer, 1992).

3. Precursor for Disaccharide Synthesis

2H-Pyran-3(6H)-one has been employed in synthesizing disaccharides. Grynkiewicz and Zamojski (1978, 1979) used it for the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, serving as potential precursors for a variety of disaccharides. This demonstrates its role in carbohydrate chemistry and glycosidic bond formation (Grynkiewicz & Zamojski, 1978) (Grynkiewicz & Zamojski, 1979).

4. Role in Synthesizing Aromatic Compounds

Singh et al. (2007) described how 2H-Pyran-2-ones, including 2H-Pyran-3(6H)-one, are used to access functionalized aromatic compounds. They developed a method for synthesizing arylated pyran-2-ones and pyrano[3,4-c]pyran-1,8-diones, indicating its applicability in creating diverse aromatic and heterocyclic compounds (Singh et al., 2007).

5. Antimicrobial Properties

Georgiadis, Couladouros, and Delitheos (1992) explored the antimicrobial properties of 2H-Pyran-3(6H)-one derivatives. Their research indicated that certain derivatives, particularlythose with specific substituents, showed significant activity against gram-positive bacteria, highlighting the potential of 2H-Pyran-3(6H)-one in developing antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).

6. Photophysical Properties and Photochemistry

The photochemical properties of 2H-Pyran-2-ones, including 2H-Pyran-3(6H)-one, have been a subject of interest due to their versatile reactions under various conditions. Studies in the 1970s emphasized its potential in photophysical applications, showcasing diverse reactions like ring contraction, ring opening, and dimerization through various cycloadditions. This highlights its significance in photochemical research and applications (Pratap & Ram, 2017).

7. Applications in Bioorganic Chemistry

Suthar, Kumbhani, and Bhatt (2021) discussed the importance of 2H-pyrans and 4H-pyrans, including 2H-Pyran-3(6H)-one, in bioorganic chemistry. These compounds have shown a wide range of biological activities, making them integral to the field. Their analysis covered the latest advancements and diverse biological activities of pyran analogues, emphasizing the compound's relevance in bioorganic studies (Suthar, Kumbhani, & Bhatt, 2021).

8. Contribution to Renewable Hydroperoxide Synthesis

Massa, Palombi, and Scettri (2001) demonstrated the use of 2H-Pyran-3(6H)-one in synthesizing renewable hydroperoxides. Their approach highlighted the compound's role in green chemistry, particularly in creating eco-friendly oxygen donors for asymmetric sulfoxidation reactions (Massa, Palombi, & Scettri, 2001).

Safety And Hazards

2H-Pyran-3(6H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires caused by this compound .

Future Directions

The synthesis of 2H-Pyran-3(6H)-one via a cascade cyclization triggered by oxidative gold catalysis presents a rapid approach to the construction of functionalized polycyclic systems . This method allows for the creation of these systems from easily accessible bispropargyl ethers and with minimal structural prefunctionalization . This could potentially open up new avenues for the synthesis of other complex organic compounds .

properties

IUPAC Name

2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRYKNXDWXDXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405427
Record name 2H-Pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-3(6H)-one

CAS RN

98166-23-5
Record name 2H-Pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-2H-pyran-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
377
Citations
MP Georgiadis, EA Couladouros… - Journal of pharmaceutical …, 1992 - Elsevier
The synthesis of several derivatives of 2H-pyran-3(6H)-ones and their Michael adducts is described. Phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl …
Number of citations: 38 www.sciencedirect.com
M van den Heuvel, AD Cuiper, H van der Deen… - Tetrahedron letters, 1997 - Elsevier
Kinetic resolution of 6-acetyloxy-2H-pyran-3(6H)-one (1) is achieved by immobilized lipase PS on Hyflo Super Cell in organic solvents. Transesterification in hexane/n-butanol yields …
Number of citations: 59 www.sciencedirect.com
K Skinnemoen, K Undheim, C Ullenius… - Acta Chem …, 1980 - actachemscand.org
The chemistry of the 2H-pyran-3-one systems has been little investigated. A recent patent describes reductive saturation of the olefmic bond in 2-substituted-6-alkoxy-2H-pyran-3 (6H)-…
Number of citations: 11 actachemscand.org
MP Georgiadis, EA Couladouros… - The Journal of …, 1982 - ACS Publications
Crystallographic studiesshowed that the p-(benzenesulfonyl) phenyl substituent in 2-[p-(benzenesulfonyl)-phenyl]-2-methyl-6-methoxy-2if-pyran-3 (6H)-one (5-B) and in 2-[p-(…
Number of citations: 27 pubs.acs.org
MP Georgiadis, KE Albizati… - Organic preparations and …, 1992 - Taylor & Francis
The oxidative rearrangement of 2-furylcarbinols produces 2H-pyran-3 (6H)-ones which have been used for a variety of purposes. This review presents the historic evolution of the oxida-…
Number of citations: 41 www.tandfonline.com
CAI Capaccio, O Varela - Carbohydrate research, 2005 - Elsevier
A practical procedure for the preparation of chiral 2-S-substituted-2H-pyran-3(6H)-ones is described. According to the reaction conditions, 1,5-anhydro-2,3,4-tri-O-acetyl-d-threo-pent-1-…
Number of citations: 3 www.sciencedirect.com
P Hao, E Du, M Lv, T Zhang, L Huai, C Chen… - Inorganic Chemistry …, 2023 - Elsevier
“Defossilization” of the chemical value chain is increasingly competitive in tomorrow’s sector. Herein, a green synthesis of 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one with high …
Number of citations: 0 www.sciencedirect.com
YH Zhu, P Vogel - Synlett, 2001 - thieme-connect.com
The previously unknown (2R, 6R)-2 [(tert-butyl) diphenylsilyloxy]-6-propa-1, 2-dienyl-2H-pyran-3 (6H)-one (16) was derived from tri-O-acetylglucal. Conjugate addition of PhSAlMe2 to …
Number of citations: 11 www.thieme-connect.com
SI Kotretsou, MP Georgiadis - Organic Preparations and …, 2000 - Taylor & Francis
All reagents were of commercial quality from freshly opened containers and obtained from Aldrich. Reagent quality solvents, purchased from Merck, were used without further purification…
Number of citations: 24 www.tandfonline.com
L Groesch, J Kopf, P Margaretha - Helvetica Chimica Acta, 2008 - Wiley Online Library
The structures of the main products resulting from photocyclodimerization of the title compound 2 and of other 3‐methyl‐substituted ‘oxacyclohex‐2‐en‐1‐ones’ (=dihydropyranones) …
Number of citations: 2 onlinelibrary.wiley.com

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